molecular formula C12H10N4 B3823419 8-Benzylpurine

8-Benzylpurine

Cat. No.: B3823419
M. Wt: 210.23 g/mol
InChI Key: ACIMMUMVJWYEMF-UHFFFAOYSA-N
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Description

8-Benzylpurine is a purine derivative characterized by a benzyl group (-CH₂C₆H₅) substituted at the 8-position of the purine scaffold. Purine derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and modulators of cellular signaling pathways. The 8-benzyl substitution introduces steric and electronic modifications that influence solubility, bioavailability, and target interactions. While synthetic routes to 8-substituted purines are well-documented, the introduction of bulky groups like benzyl at the 8-position often requires tailored strategies to avoid regiochemical challenges .

Properties

IUPAC Name

8-benzyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)6-11-15-10-7-13-8-14-12(10)16-11/h1-5,7-8H,6H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMMUMVJWYEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=NC=NC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzylpurine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with benzyl halides under basic conditions. For instance, purine can be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow biocatalysis, for example, can be employed to synthesize purine nucleoside esters, which can then be further modified to produce this compound. This method offers advantages such as improved yields, reduced reaction times, and the use of green solvents .

Chemical Reactions Analysis

Types of Reactions: 8-Benzylpurine undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the purine ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound N-oxide, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

8-Benzylpurine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural distinctions among benzyl-substituted purines arise from the position of substitution and additional functional groups. Below is a comparative analysis:

Compound Name Substitution Pattern Molecular Formula Molecular Weight Key Properties
8-Benzylpurine Benzyl at 8-position C₁₂H₁₀N₄ 226.25 Moderate lipophilicity; lower water solubility due to bulky benzyl group
9-Benzylpurine Benzyl at 9-position C₁₂H₁₀N₄ 226.25 Higher synthetic difficulty; isomers require chromatographic separation
8-[Benzyl(methyl)amino]-3-methyl-7-octyl-purine-2,6-dione Benzyl-methylamino at 8-position, octyl at 7-position C₂₂H₃₁N₅O₂ 397.52 Increased lipophilicity due to octyl chain; potential for prolonged membrane retention
8-Benzylamino-7-ethyl-3-methyl-purine-2,6-dione Benzylamino at 8-position, ethyl at 7-position C₁₅H₁₇N₅O₂ 299.34 Enhanced solubility compared to octyl derivatives; balanced LogP
8-Azido-6-benzylaminopurine Azido at 8-position, benzylamino at 6-position C₁₂H₁₁N₇ 261.27 Photoreactive properties; used in photoaffinity labeling studies
Key Observations:
  • Substitution Position : this compound and 9-benzylpurine are positional isomers, but 9-substitution is synthetically more challenging due to competing N7/N9 benzylation .
  • Solubility : Bulky 8-benzyl groups reduce water solubility, necessitating structural optimization (e.g., polar groups at N7 or C2) to improve drug-likeness .
  • Functional Group Effects: Azido or amino groups at the 8-position (e.g., 8-azido derivatives) enable applications in chemical biology, whereas alkyl chains (e.g., octyl) enhance lipophilicity for membrane-targeted activity .
Antimicrobial Activity:
  • This compound analogs (e.g., compound 8d from ) exhibit drug-likeness scores comparable to omeprazole but require solubility optimization for therapeutic use .
  • 9-Benzylpurine derivatives show variable activity depending on substitution; N7-benzylated isomers often display lower potency than N9 analogs due to steric hindrance .
Enzyme Inhibition:
  • 8-Azido-6-benzylaminopurine acts as a photoaffinity probe for cytokinin receptors, highlighting its utility in studying plant hormone signaling .
  • 8-Substituted diones (e.g., 8-benzylamino-7-ethyl derivatives) demonstrate inhibitory effects on bacterial enzymes, with IC₅₀ values in the micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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